molecular formula C17H29ClN2O B3948854 4-tert-butyl-N-[3-(dimethylamino)-2-methylpropyl]benzamide hydrochloride

4-tert-butyl-N-[3-(dimethylamino)-2-methylpropyl]benzamide hydrochloride

Numéro de catalogue B3948854
Poids moléculaire: 312.9 g/mol
Clé InChI: PVENWEBOXPBFKC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound is a derivative of benzamide. Benzamides are a class of compounds containing a benzene ring and an amide group . They are used in a variety of applications, including as building blocks in organic synthesis .

Mécanisme D'action

4-tert-butyl-N-[3-(dimethylamino)-2-methylpropyl]benzamide hydrochloride selectively binds to the active site of BTK, blocking its activity and preventing downstream signaling events. This leads to the inhibition of B-cell proliferation and survival, as well as the induction of apoptosis. This compound has also been shown to have synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to exhibit potent anti-tumor activity in various hematological malignancies, both as a single agent and in combination with other therapies. It has also been shown to have favorable pharmacokinetic and pharmacodynamic properties, with good oral bioavailability and a long half-life. This compound has been well-tolerated in preclinical studies, with no significant toxicity observed.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 4-tert-butyl-N-[3-(dimethylamino)-2-methylpropyl]benzamide hydrochloride is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. It also has good pharmacokinetic properties, which make it an attractive candidate for oral administration. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

Orientations Futures

There are several potential future directions for the development of 4-tert-butyl-N-[3-(dimethylamino)-2-methylpropyl]benzamide hydrochloride. One area of interest is the evaluation of its efficacy in combination with other targeted therapies, such as PI3K inhibitors and BCL-2 inhibitors. Another potential direction is the development of this compound as a treatment for autoimmune diseases, such as rheumatoid arthritis and lupus, which are also mediated by B-cell receptor signaling. Finally, the optimization of this compound's pharmacokinetic properties may lead to the development of more potent and effective analogs in the future.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that selectively targets BTK and has shown potent anti-tumor activity in various hematological malignancies. Its favorable pharmacokinetic and pharmacodynamic properties make it an attractive candidate for further development as a cancer therapy. Further studies are needed to evaluate its efficacy in clinical settings and to explore its potential applications in other disease areas.

Applications De Recherche Scientifique

4-tert-butyl-N-[3-(dimethylamino)-2-methylpropyl]benzamide hydrochloride has been extensively studied for its potential use in the treatment of various hematological malignancies, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. It has been shown to selectively target and inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the B-cell receptor signaling pathway. This pathway plays a critical role in the survival and proliferation of B-cells, making it an attractive target for the development of new cancer therapies.

Propriétés

IUPAC Name

4-tert-butyl-N-[3-(dimethylamino)-2-methylpropyl]benzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O.ClH/c1-13(12-19(5)6)11-18-16(20)14-7-9-15(10-8-14)17(2,3)4;/h7-10,13H,11-12H2,1-6H3,(H,18,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVENWEBOXPBFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)C(C)(C)C)CN(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-tert-butyl-N-[3-(dimethylamino)-2-methylpropyl]benzamide hydrochloride
Reactant of Route 2
Reactant of Route 2
4-tert-butyl-N-[3-(dimethylamino)-2-methylpropyl]benzamide hydrochloride
Reactant of Route 3
Reactant of Route 3
4-tert-butyl-N-[3-(dimethylamino)-2-methylpropyl]benzamide hydrochloride
Reactant of Route 4
Reactant of Route 4
4-tert-butyl-N-[3-(dimethylamino)-2-methylpropyl]benzamide hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-tert-butyl-N-[3-(dimethylamino)-2-methylpropyl]benzamide hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-tert-butyl-N-[3-(dimethylamino)-2-methylpropyl]benzamide hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.